molecular formula C16H10FNO2 B11688304 Quinolin-8-yl 3-fluorobenzoate

Quinolin-8-yl 3-fluorobenzoate

Cat. No.: B11688304
M. Wt: 267.25 g/mol
InChI Key: MOHPFGWDSJMANW-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3-fluorobenzoate: is an organic compound with the molecular formula C16H10FNO2. It is a derivative of quinoline and benzoic acid, where the quinoline moiety is attached to the 3-fluorobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 3-fluorobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile under heating conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-yl 3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Quinolin-8-yl 3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for disease progression. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: Quinolin-8-yl 3-fluorobenzoate is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes, receptors, and other molecular targets .

Properties

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

quinolin-8-yl 3-fluorobenzoate

InChI

InChI=1S/C16H10FNO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H

InChI Key

MOHPFGWDSJMANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)F)N=CC=C2

Origin of Product

United States

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